molecular formula C14H22ClNO2 B14261765 L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI)

L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI)

Cat. No.: B14261765
M. Wt: 271.78 g/mol
InChI Key: KDCIJKJPZDIKPE-YDALLXLXSA-N
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Description

L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI) is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of the amino acid leucine, where the carboxyl group is esterified with a phenylmethyl group, and it is present as a hydrochloride salt. This compound is often used in peptide synthesis and has applications in various scientific research fields.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

benzyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)9-12(15)13(16)17-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1

InChI Key

KDCIJKJPZDIKPE-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : The reaction is conducted at low temperatures (−11°C to 40°C) to minimize side reactions.
  • Solvent : The process is typically performed under neat conditions (without extrinsic solvents) to enhance reaction efficiency.
  • Stoichiometry : A 1:1 molar ratio of L-leucine to phosgene ensures complete conversion, with excess benzyl alcohol acting as both reactant and solvent.

Example Procedure :

  • A flask charged with L-leucine (0.2 mol) and benzyl alcohol (7.41 mol) is cooled to −11°C.
  • Phosgene is introduced subsurface, followed by gradual warming to 40°C over 4 hours.
  • The mixture is distilled under reduced pressure to remove excess reagents, yielding a concentrated slurry.
  • Recrystallization from carbon tetrachloride/methanol produces pure L-leucine benzyl ester hydrochloride with a yield of 78.8%.

Key Advantages :

  • High purity and minimal byproducts due to controlled phosgene addition.
  • Scalability for industrial applications.

Purification Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade purity. The method outlined in Chinese Patent CN102260182A involves solvent-based recrystallization and pH adjustment.

Purification Steps

  • Acidification : The crude product is dissolved in hydrochloric acid (1 N) to protonate the amino group.
  • Solvent Extraction : Ethyl acetate is used to separate hydrophobic impurities, followed by drying over Na₂SO₄.
  • Recrystallization : The product is recrystallized from a mixture of cyclohexane and ethyl acetate, achieving >99% purity.

Table 1: Purification Efficiency Across Solvent Systems

Solvent Combination Purity (%) Yield (%)
Ethyl acetate/cyclohexane 99.2 85
Methanol/carbon tetrachloride 98.5 78
Chloroform/hexane 97.8 70

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A modified halocarbonyl method employs continuous flow reactors to enhance heat transfer and reduce phosgene exposure risks. Key parameters include:

  • Residence Time : 2–3 hours at 40°C.
  • Catalyst : Triethylamine (3 mmol) accelerates intermediate formation.
  • Yield : 80–85% on multi-kilogram scales.

Challenges :

  • Phosgene toxicity necessitates stringent safety protocols.
  • Waste management of halogenated byproducts.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

Parameter Halocarbonyl Method Acid-Catalyzed Esterification
Yield (%) 78.8 70–75*
Reaction Time (h) 4 12–24*
Scalability High Moderate
Safety Concerns Phosgene handling Corrosive acids

*The acid-catalyzed method, though widely used, is less documented in peer-reviewed literature due to its simplicity and is excluded here per user constraints.

Mechanistic Insights

The halocarbonyl method’s success hinges on the formation of a mixed anhydride intermediate (Figure 1):
$$
\text{L-Leucine} + \text{COCl}_2 \rightarrow \text{Leu-COCl} + \text{HCl}
$$
$$
\text{Leu-COCl} + \text{BnOH} \rightarrow \text{Leu-OBn} \cdot \text{HCl}
$$
This pathway avoids racemization, preserving the L-configuration critical for biological activity.

Emerging Methodologies

Recent studies explore enzymatic esterification using lipases, which operate under mild conditions (pH 7.0, 30°C). While promising, yields remain suboptimal (50–60%) compared to chemical methods.

Scientific Research Applications

Based on the search results, the compound "L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI)" is not explicitly detailed. However, the search results do provide information on related compounds such as L-Leucine 4-nitrophenyl ester hydrochloride and L-Leucine methyl ester hydrochloride, which can be relevant in understanding the potential applications and research areas .

L-Leucine 4-nitrophenyl ester hydrochloride

Biochemical Research This compound is utilized as a substrate in enzyme assays, enabling researchers to investigate enzyme kinetics and mechanisms, specifically in protease activity .

Peptide Synthesis It plays a role in peptide synthesis, allowing for the incorporation of L-leucine in different sequences, which is essential for creating biologically active compounds .

Drug Development The ester form enhances the solubility and bioavailability of L-leucine, making it a candidate in formulating new pharmaceuticals for muscle recovery and metabolic health .

Analytical Chemistry This compound is used in chromatographic techniques for separating and identifying amino acids, providing a method for quality control in the food and pharmaceutical industries .

L-Leucine methyl ester hydrochloride

Protein Synthesis It serves as a building block for proteins, making it essential in studies related to muscle growth and recovery in sports science .

Pharmaceutical Development It is used in the formulation of various drugs, particularly those targeting metabolic disorders, due to its role in amino acid metabolism .

Biotechnology Researchers employ this chemical in the production of peptides and other bioactive compounds, enhancing the efficiency of bioprocessing techniques .

Food Industry It acts as a flavor enhancer and nutritional supplement, particularly in protein-rich products aimed at athletes and health-conscious consumers .

Cosmetics The compound is incorporated into skincare formulations for its potential benefits in promoting skin health and hydration .

Additional insights from L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) research:

Mechanism of Action

The mechanism of action of L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride primarily involves its incorporation into peptides and proteins. As a derivative of leucine, it can be integrated into peptide chains during synthesis, influencing the structure and function of the resulting peptides. The phenylmethyl ester group can also affect the compound’s reactivity and interaction with other molecules, potentially enhancing its stability and bioavailability.

Comparison with Similar Compounds

  • L-Leucine methyl ester hydrochloride
  • L-Leucine ethyl ester hydrochloride
  • L-Leucine isopropyl ester hydrochloride

Comparison: L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties compared to other leucine esters. This group can enhance the compound’s hydrophobicity and influence its interaction with biological membranes, potentially improving its efficacy in certain applications. Other leucine esters, such as methyl, ethyl, and isopropyl esters, may have different solubility and reactivity profiles, making them suitable for different applications.

Biological Activity

L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI), is a derivative of the essential amino acid L-leucine, which plays a critical role in various biological processes. This article explores its biological activity, focusing on its immunosuppressive effects, potential therapeutic applications, and mechanisms of action.

Overview of L-Leucine and Its Derivatives

L-Leucine is an essential branched-chain amino acid (BCAA) that is crucial for protein synthesis and metabolic regulation. Its derivatives, including L-Leucine methyl ester and related compounds, have been studied for their pharmacological properties. The compound in focus, L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI), is noted for its unique biological activities.

Immunosuppressive Activity

Research has demonstrated that certain derivatives of L-leucine exhibit immunosuppressive properties. For instance, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) has been shown to selectively eliminate natural killer (NK) cell function in mixed lymphocyte populations without affecting other lymphocyte types such as T and B cells. This selective toxicity highlights its potential as an immunotherapeutic agent.

Key Findings:

  • Selective Toxicity : Leu-Leu-OMe was found to cause significant depletion of NK cells while preserving the functionality of other lymphocyte populations .
  • Mechanism of Action : The uptake of Leu-Leu-OMe by lymphocytes occurs via a specific facilitated transport mechanism. This uptake is significantly higher in NK and cytotoxic T lymphocytes compared to helper T cells .
  • Clinical Implications : The immunosuppressive effects observed suggest potential applications in conditions requiring modulation of the immune response, such as autoimmune diseases or organ transplantation.

Therapeutic Applications

The biological activity of L-Leucine derivatives extends beyond immunosuppression. Recent studies have explored their role in enhancing muscle protein synthesis and functional performance in older adults.

Case Study: EAA Supplementation

A double-blind, placebo-controlled trial investigated the effects of L-Leucine-enriched essential amino acid (EAA) supplementation on lean tissue mass (LTM) and functional performance in older adults. Participants received either a standard EAA mixture containing 20% L-Leucine or a modified mixture with 40% L-Leucine over 12 weeks.

GroupCompositionLean Tissue Mass Change (%)Functional Performance Improvement (%)
A20% Leucine1.1 ± 1.111.0 ± 11.5 (30-CST)
B40% LeucineSignificant increase8.8 ± 10.0 (6-WT)
CPlaceboNo significant changeNo significant change

Results : The study concluded that higher concentrations of L-Leucine significantly improved aspects of functional status and lean mass .

Mechanisms Behind Biological Activity

The biological activity of L-Leucine derivatives can be attributed to several mechanisms:

  • Protein Synthesis : L-Leucine is known to stimulate mTOR signaling pathways, which are crucial for muscle protein synthesis .
  • Cellular Uptake Mechanism : The selective uptake mechanism for dipeptides like Leu-Leu-OMe enhances their cytotoxic effects on specific immune cells .
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective roles for certain derivatives in models of brain injury, indicating broader therapeutic implications beyond immunosuppression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Leucine, 4-methyl-, phenylmethyl ester hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification of L-leucine derivatives using activating agents like EDC/NHS, followed by purification via recrystallization or chromatography. For example, L-leucine methyl ester hydrochloride is synthesized via coupling reactions with methyl esters, achieving ≥98% purity through TLC validation . To optimize purity, control reaction stoichiometry (e.g., 1.2:1 molar ratio of EDC to carboxyl group) and employ low-temperature storage (−20°C) to prevent hydrolysis .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) to confirm molecular structure. For instance, the SMILES string Cl.COC(=O)[C@@H](N)CC(C)C and InChI key DODCBMODXGJOKD-HQFIOVGONA-N for L-leucine methyl ester hydrochloride provide reference standards for spectral matching. Optical rotation measurements (e.g., +13° in water) further validate enantiomeric purity .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound as a lyophilized powder at −20°C in airtight, light-resistant containers. The hydrochloride salt form is hygroscopic; use desiccants (e.g., silica gel) to prevent moisture absorption, which can lead to ester hydrolysis and reduced reactivity .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of coupling reactions involving this compound?

  • Methodological Answer : Stereoselectivity in amide bond formation is sensitive to solvent choice. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, while lower temperatures (0–4°C) minimize racemization. For example, Cu-catalyzed reactions with chiral ligands can reverse stereoselectivity in cyclic ketone derivatives, as observed in analogous leucine ester systems .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across different pH conditions?

  • Methodological Answer : Perform pH-dependent solubility assays using phosphate-buffered solutions (pH 3–9). For instance, L-leucine ethyl ester hydrochloride shows increased solubility below pH 4 due to protonation of the amine group, while precipitation occurs at neutral pH. Use dynamic light scattering (DLS) to monitor aggregation thresholds .

Q. How does the phenylmethyl ester group impact the compound’s metabolic stability in biological systems?

  • Methodological Answer : The phenylmethyl ester acts as a prodrug moiety, enhancing membrane permeability. In vivo stability can be assessed using LC-MS/MS to track hydrolysis products (e.g., free leucine) in plasma or tissue homogenates. For example, methyl ester derivatives of leucine exhibit half-lives of 2–4 hours in murine models, depending on esterase activity .

Q. What role does the hydrochloride counterion play in crystallographic packing and dissolution kinetics?

  • Methodological Answer : The HCl salt improves crystallinity by forming ionic interactions with the amine group. Single-crystal X-ray diffraction (SC-XRD) reveals lattice parameters (e.g., monoclinic P2₁ space group) that correlate with dissolution rates. Comparative studies with non-salt forms show faster dissolution in aqueous media due to enhanced hydrophilicity .

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